methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate 2-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-indolyl]acetic acid methyl ester is a member of indole-3-acetic acids.
Brand Name: Vulcanchem
CAS No.: 339099-19-3
VCID: VC1744091
InChI: InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3
SMILES: COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C17H12ClF3N2O2
Molecular Weight: 368.7 g/mol

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

CAS No.: 339099-19-3

Cat. No.: VC1744091

Molecular Formula: C17H12ClF3N2O2

Molecular Weight: 368.7 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate - 339099-19-3

Specification

CAS No. 339099-19-3
Molecular Formula C17H12ClF3N2O2
Molecular Weight 368.7 g/mol
IUPAC Name methyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate
Standard InChI InChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3
Standard InChI Key FWXGCAPUMGLGOF-UHFFFAOYSA-N
SMILES COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Canonical SMILES COC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Nomenclature

Methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate belongs to the chemical class of indole-3-acetic acids, specifically identified as a substituted indole compound. The compound is primarily recognized for research applications, with specific identification markers that distinguish it within chemical databases and research literature.

Primary Identifiers

The compound is uniquely identified through several standardized chemical identifiers as outlined in Table 1 below:

IdentifierValue
CAS Number339099-19-3
IUPAC Namemethyl 2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetate
Molecular FormulaC17H12ClF3N2O2
PubChem Compound ID1486453
InChIKeyFWXGCAPUMGLGOF-UHFFFAOYSA-N

Table 1: Primary chemical identifiers for methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

Physical and Chemical Properties

The physical and chemical properties of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate determine its behavior in various research contexts and potential applications. These properties are essential for understanding its stability, reactivity, and compatibility with different experimental conditions.

Basic Physical Properties

The fundamental physical characteristics of the compound are summarized in Table 2:

PropertyValue
Molecular Weight368.7 g/mol
Physical StateSolid (inferred based on similar compounds)
Standard InChIInChI=1S/C17H12ClF3N2O2/c1-25-15(24)6-10-9-23(14-5-3-2-4-12(10)14)16-13(18)7-11(8-22-16)17(19,20)21/h2-5,7-9H,6H2,1H3
SMILES NotationCOC(=O)CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl

Table 2: Basic physical and chemical properties of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate

Structural Characteristics

The molecular structure of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate features several key structural elements that contribute to its chemical behavior and potential biological interactions.

Key Structural Features

The compound contains several distinctive structural components:

  • Indole core: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring

  • Pyridinyl substituent: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group attached to the nitrogen of the indole

  • Acetate ester group: A methyl acetate substituent at the 3-position of the indole

  • Halogen components: Contains both chlorine and trifluoromethyl groups, which influence the electron distribution and reactivity

The structure demonstrates an interesting arrangement where the pyridinyl group is connected to the indole nitrogen, creating a unique spatial orientation that may be significant for potential interactions with biological targets.

Structural Comparison with Related Compounds

While our focus remains on methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate, it's worth noting structural similarities and differences with related compounds such as methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate (CAS: 885949-63-3). The latter lacks the indole system but shares the pyridinyl and methyl acetate components, resulting in a significantly lower molecular weight of 253.606 g/mol compared to 368.7 g/mol for our target compound .

Classification and Chemical Relationships

Understanding the chemical classification of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate provides context for its properties and potential applications.

Chemical Class and Family

This compound is classified as a member of the indole-3-acetic acids family, a group of compounds that share the indole core with an acetic acid (or acetate ester in this case) substituent at the 3-position. This classification places it in relation to important biological compounds, as indole derivatives are found in many natural products and pharmaceutically relevant molecules.

Research Applications

Based on its structural characteristics, methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate has several potential research applications.

Analytical Methods and Characterization

Appropriate analytical methods are crucial for characterizing and confirming the identity and purity of methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate in research settings.

Common Analytical Techniques

For compounds of this nature, several analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Infrared Spectroscopy for functional group identification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator